molecular formula C20H12BrClN2O B2975102 2-(4-Bromophenyl)-4-(4-chlorophenyl)phthalazin-1-one CAS No. 447430-67-3

2-(4-Bromophenyl)-4-(4-chlorophenyl)phthalazin-1-one

Cat. No.: B2975102
CAS No.: 447430-67-3
M. Wt: 411.68
InChI Key: FQDBPNNDKXBQKC-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-(4-chlorophenyl)phthalazin-1-one is a synthetic organic compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4-(4-chlorophenyl)phthalazin-1-one typically involves the reaction of 4-bromobenzaldehyde with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction conditions may include:

  • Solvent: Common solvents used include ethanol, methanol, or acetonitrile.
  • Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
  • Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 120°C.
  • Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and purification steps is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4-(4-chlorophenyl)phthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-(4-chlorophenyl)phthalazin-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-4-phenylphthalazin-1-one: Lacks the chlorine substituent.

    2-Phenyl-4-(4-chlorophenyl)phthalazin-1-one: Lacks the bromine substituent.

    2-(4-Methylphenyl)-4-(4-chlorophenyl)phthalazin-1-one: Contains a methyl group instead of bromine.

Uniqueness

2-(4-Bromophenyl)-4-(4-chlorophenyl)phthalazin-1-one is unique due to the presence of both bromine and chlorine substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-bromophenyl)-4-(4-chlorophenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrClN2O/c21-14-7-11-16(12-8-14)24-20(25)18-4-2-1-3-17(18)19(23-24)13-5-9-15(22)10-6-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDBPNNDKXBQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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